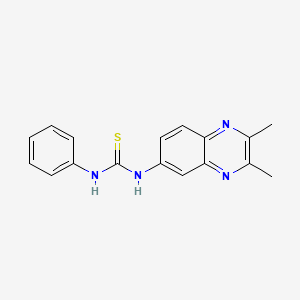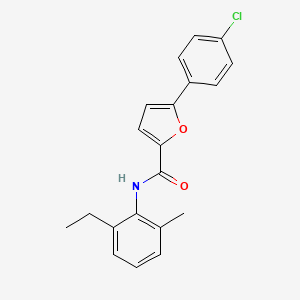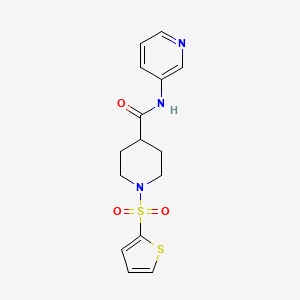
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea (DMQX) is a chemical compound that has been widely used in scientific research for its unique properties. DMQX is a non-competitive antagonist of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes.
作用機序
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea acts as a non-competitive antagonist of the AMPA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This binding leads to a decrease in the response of the receptor to glutamate, which can result in a decrease in synaptic transmission and impairments in learning and memory.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has been shown to have a number of biochemical and physiological effects. It has been shown to decrease synaptic transmission in the hippocampus, which is a brain region involved in learning and memory processes. N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has also been shown to impair spatial learning and memory in rats. In addition, N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
実験室実験の利点と制限
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has a number of advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it useful for studying the role of the receptor in various physiological and pathological processes. N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea is also relatively easy to synthesize and has a high purity. However, N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has some limitations. It has a relatively short half-life, which can make it difficult to use in long-term experiments. In addition, N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea. One area of research is the role of the AMPA receptor in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea may be useful in developing new treatments for these disorders by targeting the AMPA receptor. Another area of research is the development of new compounds that are more potent and selective than N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea. These compounds may be useful in studying the role of the AMPA receptor in more detail and in developing new treatments for neurological disorders. Finally, research on the off-target effects of N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea may lead to a better understanding of the mechanisms underlying the actions of this compound and may lead to the development of new compounds with fewer off-target effects.
合成法
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea can be synthesized by reacting 2,3-dimethylquinoxaline with phenylisothiocyanate in the presence of a base such as sodium hydride. The reaction yields N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea as a white crystalline solid with a melting point of 240-242°C.
科学的研究の応用
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has been widely used in scientific research to study the role of the AMPA receptor in synaptic plasticity and learning and memory processes. It has been shown to block the effects of glutamate on the AMPA receptor, which can lead to a decrease in synaptic transmission and impairments in learning and memory. N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has also been used to study the role of the AMPA receptor in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
特性
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-11-12(2)19-16-10-14(8-9-15(16)18-11)21-17(22)20-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQOJJRIDNMQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5222908.png)

![5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5222915.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5222927.png)


![2-(2-chloro-6-fluorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5222963.png)

![(3-fluoro-4-methoxyphenyl)(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)methanone](/img/structure/B5222976.png)
![4-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5222993.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5222996.png)

![1,3,6-trimethyl-5-[(4-morpholinylmethylene)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5222999.png)
![N-(3-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B5223003.png)